DSA acts as a homobifunctional cross-linker, meaning it possesses two identical reactive groups that can covalently bind to primary amines (-NH2) on biomolecules, primarily targeting lysine residues and N-termini of proteins. This feature allows researchers to:
DSA's ability to react with primary amines makes it valuable for labeling various biomolecules like:
DSA finds use in cryo-EM, a powerful technique for visualizing biomolecules at near-atomic resolution. It can be employed to:
DSA has also been explored in other areas of research, including:
Di(N-succinimidyl) adipate, also known as disuccinimidyl adipate, is a homobifunctional cross-linker widely utilized in biochemical research. Its molecular formula is and it has a molecular weight of 340.28 g/mol. The compound features two N-hydroxysuccinimide (NHS) ester groups attached to an adipic acid backbone, making it highly reactive towards primary amines, particularly those found in lysine residues and the N-termini of proteins .
The NHS ester groups enable di(N-succinimidyl) adipate to form stable amide bonds upon reaction with primary amines, facilitating the covalent linking of biomolecules. This property is particularly valuable in the context of protein-protein interaction studies and the development of targeted therapeutic strategies, such as Proteolysis-Targeting Chimeras (PROTACs) .
DSAP acts as a cross-linker by covalently attaching to two molecules containing primary amines. The NHS ester groups react with the amine groups, forming amide bonds and linking the two molecules together. This is particularly useful in protein-protein interaction studies where researchers want to stabilize protein complexes or investigate protein interactions [].
In the context of PROTAC development, DSAP serves as a linker molecule that connects a ligand (targeting moiety) to a warhead that degrades a protein of interest. The NHS ester groups of DSAP bind the ligand to the target protein, while the other end interacts with the PROTAC degradation machinery, leading to protein degradation [].
Di(N-succinimidyl) adipate primarily undergoes reactions with primary amines through a nucleophilic attack on the NHS ester groups. This reaction results in the formation of an amide bond while releasing N-hydroxysuccinimide as a byproduct. The general reaction can be summarized as follows:
Where R represents the biomolecule containing the primary amine group.
Under acidic or basic conditions, di(N-succinimidyl) adipate can hydrolyze, leading to the breakdown of its NHS ester groups. This hydrolysis can reduce its efficiency as a cross-linker .
Di(N-succinimidyl) adipate exhibits significant biological activity due to its ability to covalently link proteins and other biomolecules. This feature allows researchers to stabilize protein complexes, study protein interactions, and develop novel therapeutic agents. In particular, its role in PROTAC technology is noteworthy; it serves as a linker that connects a ligand targeting a specific protein to a warhead that induces protein degradation .
The compound's reactivity with primary amines makes it suitable for labeling various biomolecules, including proteins and glycoconjugates, thus enhancing their detection and analysis in biochemical assays .
The synthesis of di(N-succinimidyl) adipate typically involves the reaction of adipic acid with N-hydroxysuccinimide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC). The general synthetic route can be outlined as follows:
This synthetic approach yields di(N-succinimidyl) adipate with high purity suitable for biological applications .
Di(N-succinimidyl) adipate stands out due to its longer aliphatic chain, which provides greater flexibility and distance between linked molecules compared to shorter counterparts like di(succinimidyl) glutarate. This feature allows for more effective stabilization of larger protein complexes during interaction studies .
Research involving di(N-succinimidyl) adipate often focuses on its interactions with various biomolecules. Studies have demonstrated its efficacy in forming stable complexes between proteins, which is essential for understanding dynamic biological processes. The compound's ability to target lysine residues and N-termini enhances its utility in mapping protein interaction networks and elucidating structural information about protein complexes .
Di(N-succinimidyl) adipate belongs to a class of homobifunctional cross-linkers that share similar reactivity profiles but differ in their structural features and applications. Below are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique
Molecular Structure and Formula (C14H16N2O8)Di(N-succinimidyl) adipate exhibits a well-defined molecular architecture based on its empirical formula C14H16N2O8 [1] [2]. The compound possesses a molecular weight of 340.28 grams per mole, as confirmed through multiple analytical determinations [1] [3]. The Chemical Abstracts Service registry number for this compound is 59156-70-6, providing definitive identification in chemical databases [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as bis(2,5-dioxopyrrolidin-1-yl) hexanedioate [1] [2]. The molecular structure consists of an adipic acid backbone coupled with two N-hydroxysuccinimide ester functional groups [4] [5]. The compound features specific structural identifiers including the International Chemical Identifier key LZZXZDMVRZJZST-UHFFFAOYSA-N [1] [6]. Table 1: Molecular Structure and Formula Parameters
The structural configuration incorporates eight hydrogen bond acceptor sites and zero hydrogen bond donor sites [1]. The molecule exhibits nine rotatable bonds, contributing to its conformational flexibility [1]. The topological polar surface area measures 127 square angstroms, indicating moderate polarity characteristics [1]. Table 2: Structural Features
Physiochemical CharacteristicsDi(N-succinimidyl) adipate manifests as a solid crystalline material under standard atmospheric conditions [8] [3]. The compound exhibits a characteristic white to off-white powder appearance, with some sources indicating potential yellow coloration [8] [7]. The melting point has been determined to range between 163-164 degrees Celsius when measured in ethanol acetonitrile solvent systems [3] [5]. The predicted boiling point of Di(N-succinimidyl) adipate is 495.3±55.0 degrees Celsius, though this represents a computational estimate rather than experimental determination [3] [5]. The density of the compound measures 1.48±0.1 grams per cubic centimeter at 20 degrees Celsius and 760 Torr pressure [3] [5]. Solubility characteristics demonstrate selective dissolution properties across different solvent systems [5] [9]. The compound exhibits solubility in dimethyl sulfoxide at concentrations reaching 68 milligrams per milliliter, equivalent to 199.82 millimolar concentration [9] [10]. Additional solubility is observed in N,N-dimethylformamide and acetonitrile [3] [5]. Conversely, the compound demonstrates insolubility in both water and ethanol under standard conditions [9] [10]. Table 3: Physicochemical Characteristics
The partition coefficient expressed as XLogP3-AA indicates a value of -1.2, suggesting hydrophilic character rather than lipophilic properties [1]. This parameter influences the compound's distribution behavior in biological systems and affects its interaction with cellular membranes [1]. Spectroscopic PropertiesNuclear magnetic resonance spectroscopy provides detailed structural confirmation for Di(N-succinimidyl) adipate [11]. Proton nuclear magnetic resonance analysis conducted at 500 megahertz frequency in deuterated chloroform at 25 degrees Celsius reveals characteristic chemical shift patterns [11]. The spectrum demonstrates signals at δ 2.84 (singlet, 4H), δ 2.83 (singlet, 4H), δ 2.67 (triplet, J = 3.5 Hz, 4H), and δ 1.89 (triplet, J = 3.5 Hz, 4H) [11]. Carbon-13 nuclear magnetic resonance spectroscopy at 125 megahertz frequency in deuterated chloroform provides additional structural verification [11]. The spectral data corresponds to the assigned molecular structure and confirms the presence of expected carbon environments [8]. Ultraviolet-visible absorption spectroscopy indicates maximum absorbance at approximately 250 nanometers wavelength [12]. This characteristic absorption facilitates quantitative analysis and identification procedures for the compound [12]. Table 4: Spectroscopic Properties
Di(N-succinimidyl) adipate represents a prominent member of the N-hydroxysuccinimide ester family, characterized by its dual activated ester functionality and widespread applications in bioconjugation chemistry [1] [2]. The synthesis of this compound follows established methodologies for N-hydroxysuccinimide ester formation, with several distinct approaches offering varying advantages in terms of yield, purity, and synthetic practicality [3] [4]. The most widely employed synthetic strategy involves the dicyclohexylcarbodiimide (DCC)-mediated coupling reaction [5] [6]. This methodology represents the gold standard for N-hydroxysuccinimide ester preparation and has been extensively validated across numerous research applications [7]. The reaction proceeds through formation of an activated carbodiimide intermediate, which subsequently reacts with N-hydroxysuccinimide to form the desired ester linkage [6] [8]. Alternative synthetic approaches include the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)-mediated coupling, which offers enhanced water compatibility and milder reaction conditions [9] [10]. This method has gained particular prominence in biological applications where harsh organic solvents must be avoided [11] [12]. The mixed anhydride methodology provides another viable synthetic route, particularly advantageous for large-scale preparations [13].
Reaction of Adipic Acid with N-hydroxysuccinimideThe fundamental chemical transformation underlying Di(N-succinimidyl) adipate synthesis involves the coupling of adipic acid with N-hydroxysuccinimide through carbodiimide-mediated activation [3] [14]. This reaction proceeds via a well-characterized mechanism involving initial carboxylic acid activation followed by nucleophilic attack by the N-hydroxysuccinimide hydroxyl group [5] [15]. N-hydroxysuccinimide serves as the nucleophilic partner in the coupling reaction [5] [15]. This reagent, first introduced by Anderson and colleagues over five decades ago, exhibits excellent water solubility and crystallinity, properties that facilitate both reaction monitoring and product purification [4] [14]. The synthesis of N-hydroxysuccinimide itself involves heating succinic anhydride with hydroxylamine or hydroxylamine hydrochloride [5] [15]. The DCC-mediated coupling mechanism proceeds through several discrete steps [6] [20]:
The reaction typically requires anhydrous conditions and proceeds optimally at temperatures between 0-25°C [21] [6]. Dichloromethane or dimethylformamide serve as preferred solvents, with the choice depending on solubility requirements and downstream purification strategies [7] [20]. EDC-mediated synthesis offers an alternative approach particularly suitable for aqueous or semi-aqueous systems [9] [10]. This methodology involves formation of an unstable O-acylisourea intermediate that rapidly reacts with N-hydroxysuccinimide [11] [12]. The water-soluble nature of EDC enables coupling reactions in buffered aqueous media, although yields may be somewhat reduced compared to DCC-mediated approaches [9] [22]. Critical reaction parameters include:
Purification TechniquesThe purification of Di(N-succinimidyl) adipate requires specialized methodologies that account for the compound's sensitivity to hydrolysis and its moderate stability under ambient conditions [23] [24]. Multiple complementary approaches have been developed to achieve high-purity products suitable for demanding research applications [25] [26]. Recrystallization represents the most commonly employed purification technique, offering an optimal balance between yield, purity, and experimental simplicity [21] [27]. The procedure typically involves dissolution of crude product in hot ethanol or ethanol/acetonitrile mixtures, followed by controlled cooling to induce crystallization [28] [29]. This approach routinely achieves purities of 95-98% with recovery yields of 80-90% [30] [21]. Column chromatography on silica gel provides enhanced purification capabilities, particularly for research-scale preparations [31] [32]. The technique employs gradient elution with ethyl acetate/hexane solvent systems, enabling separation of the desired product from unreacted starting materials and coupling byproducts [25] [24]. While this methodology achieves exceptional purities (98-99%), the associated recovery yields (75-85%) and time requirements limit its applicability for routine preparations [32]. Precipitation techniques offer rapid purification for larger-scale syntheses [33] [28]. The method involves dissolution of crude product in a minimal volume of acetonitrile, followed by addition of ethyl acetate or hexane to induce precipitation [25] [32]. Although purities are moderate (90-95%), the high recovery yields (85-95%) and rapid processing times make this approach attractive for pilot-scale operations [28] [29]. Sublimation under reduced pressure provides the highest achievable purities (>99%) but suffers from low recovery yields (70-80%) [27] [34]. This technique proves particularly valuable for analytical standards or specialized research applications where maximum purity is essential [30] [27]. Preparative High-Performance Liquid Chromatography (HPLC) represents the ultimate purification methodology, achieving purities exceeding 99.5% [35] [26]. Reverse-phase C18 columns with acidic mobile phases prevent hydrolysis during separation [24] [32]. However, the associated costs and limited throughput restrict this approach to analytical-scale preparations or critical research applications [35] [26].
Critical purification considerations include:
Isotopically-Labeled Variants SynthesisThe synthesis of isotopically-labeled Di(N-succinimidyl) adipate variants represents a specialized area of significant importance for mechanistic studies, metabolic tracking, and advanced analytical applications [36] [37]. These labeled compounds enable researchers to investigate reaction pathways, protein interactions, and biological processes with unprecedented precision [38] [39]. Carbon-13 labeled variants are typically prepared using ¹³C-enriched adipic acid as the starting material [37] [40]. The synthesis follows standard DCC-mediated coupling protocols, with the isotopic label incorporated into the adipic acid backbone carbons [37]. Commercial availability of ¹³C-adipic acid enables straightforward preparation of these variants, although costs are substantially higher than unlabeled analogs [40]. The resulting products exhibit isotopic purities of 98-99% and find extensive applications in metabolic studies and mass spectrometric tracking experiments [36] [38]. Nitrogen-15 labeled compounds require synthesis from ¹⁵N-enriched N-hydroxysuccinimide precursors [42]. This approach involves initial preparation of labeled N-hydroxysuccinimide from ¹⁵N-hydroxylamine and succinic anhydride, followed by standard coupling with adipic acid [37] [40]. The methodology achieves isotopic purities of 95-98% and proves particularly valuable for protein crosslinking studies where nitrogen-specific labeling facilitates mechanistic investigations [36] [38]. Deuterated variants utilize deuterium-labeled adipic acid precursors, specifically the (2,2,3,3-²H₄) isotopomer [37] [40]. Synthesis procedures follow established protocols for N-hydroxysuccinimide ester formation, with the deuterium labels providing enhanced stability for Nuclear Magnetic Resonance (NMR) spectroscopic studies [43]. The isotopic purity typically reaches 98-99%, enabling detailed structural investigations through advanced NMR techniques [37]. Oxygen-18 labeled materials represent the most challenging synthetic targets, requiring specialized reaction conditions in ¹⁸O-enriched environments [44] [45]. These compounds incorporate the isotopic label into the ester carbonyl oxygen atoms, providing unique capabilities for mechanistic oxygen transfer studies [46]. The synthesis must be conducted under strictly controlled atmospheric conditions to prevent isotopic exchange, resulting in isotopic purities of 90-95% [44].
Synthetic considerations for isotopically-labeled variants:
XLogP3 -1.2
Hydrogen Bond Acceptor Count 8
Exact Mass 340.09066547 g/mol
Monoisotopic Mass 340.09066547 g/mol
Heavy Atom Count 24
UNII
W98WEU25G4
Dates
Last modified: 08-15-2023
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